4-プロピルレソルシノール

概要

説明

4-Propylresorcinol (4-PR) is an organic compound and a derivative of resorcinol. It is a white crystalline solid with a molecular weight of 212.27 g/mol. 4-PR is a widely used compound in the chemical and pharmaceutical industries due to its unique properties and versatile applications. It is used as a starting material in the synthesis of various compounds and as a reagent in organic synthesis. It is also used as a stabilizer in some cosmetic and pharmaceutical products. The mechanism of action, biochemical and physiological effects of 4-PR, as well as its advantages and limitations for lab experiments, are discussed in

科学的研究の応用

医薬品

4-プロピルレソルシノールは、様々な薬剤の重要な成分であるレソルシノールとの構造的類似性から、医薬品業界で潜在的な用途があります。 これは、消毒剤、抗真菌剤、角質溶解剤などの薬効を持つ化合物の合成に使用できます . この化合物の誘導体は、乾癬や湿疹などの皮膚の状態を治療する有効性についても検討されています。

ゴム化合物

ゴム業界では、4-プロピルレソルシノールは、ゴム化合物の接着性を向上させるために使用できます。 これはタイヤ製造における接着剤として機能し、タイヤの耐久性と性能を向上させます . 有機材料と無機材料の両方に強い結合を形成する能力は、高品質のゴム製品を製造するために重要です。

ポリマー

この化合物は、ポリマーの特性を変更するために、ポリマーに組み込むことができるポリマー化学で役立ちます。 これは、耐熱性向上や機械的強度向上などの特定の特性を持つポリマーを作成するために使用できます . この汎用性は、自動車部品から消費財まで、幅広い用途に適しています。

木材複合材

4-プロピルレソルシノールは、木材複合材の特性を向上させることができます。 これは、木質繊維とポリマー間の結合強度を向上させる添加剤として使用でき、耐久性と環境要因に対する耐性を向上させた複合材になります . この用途は、建設や家具業界で特に重要です。

プラスチック

プラスチックの分野では、4-プロピルレソルシノールは、独自の特性を持つ新しいプラスチック材料の開発に使用できます。 これは、生分解性プラスチックや環境への影響が低いプラスチックの作成に貢献できます <svg class="

Safety and Hazards

作用機序

Target of Action

Resorcinol, a related compound, is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders . It is also known to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones .

Mode of Action

The effectiveness of resorcinol in treating various topical, dermatological conditions appears to stem from its propensity for protein precipitation .

Biochemical Pathways

Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .

Pharmacokinetics

The presence of alkylresorcinols in the blood has been reported, suggesting that they are absorbed and distributed in the body .

Result of Action

A related compound, dimethoxytolyl propylresorcinol, has been shown to induce apoptosis and mitophagy in human leukemia cells through the pi3k/akt pathway .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Organic elements such as pus, blood, and other bodily fluids present at the site of action considerably limit the efficacy of the compound . The presence of fats and oils at the site of action considerably inhibits its effectiveness .

生化学分析

Biochemical Properties

It is known that alkylresorcinols, a group of compounds to which 4-Propylresorcinol belongs, are amphiphilic metabolites produced by both prokaryotes and eukaryotes . They are known for their diverse biological activities . The specific enzymes, proteins, and other biomolecules that 4-Propylresorcinol interacts with are yet to be identified.

Cellular Effects

It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood

Molecular Mechanism

It is known that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds

Metabolic Pathways

It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood . The specific enzymes or cofactors that 4-Propylresorcinol interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

特性

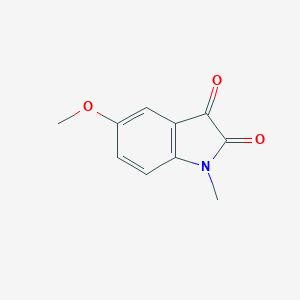

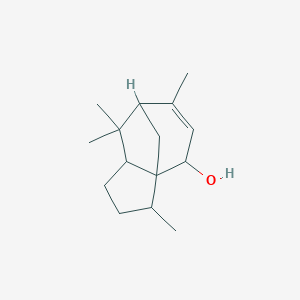

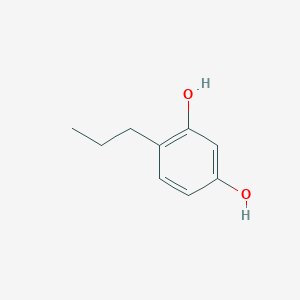

IUPAC Name |

4-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDHQJFHXLBJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172402 | |

| Record name | 4-Propylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18979-60-7 | |

| Record name | 4-Propylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。